molecular formula C17H12F2N2O B5683127 2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B5683127
M. Wt: 298.29 g/mol
InChI Key: JLIYAEHSOPVZTL-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a chemical compound featuring the pyridazin-3(2H)-one scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . This scaffold is of significant interest in multiple research fields, particularly for investigating new therapies for cardiovascular diseases and cancer . Researchers are exploring pyridazinone derivatives as vasodilators, which can manage cardiac disorders like systemic hypertension and coronary vascular diseases . The molecular mechanisms for these effects may involve a decrease in intracellular calcium concentrations . In oncology research, the pyridazinone core is a key structural motif in the development of targeted anticancer agents . Compounds based on this scaffold have been studied for their ability to inhibit key cancer targets such as tyrosine kinases, including VEGFR-2, which plays a critical role in angiogenesis . Some derivatives have also been reported to exhibit activity against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer in screening studies . The pyridazin-3(2H)-one ring system can interact with multiple biological targets through hydrogen bonding and other intermolecular interactions, owing to the presence of nitrogen atoms and a carbonyl group in its structure . This makes it a versatile scaffold for hit-to-lead optimization in drug discovery. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIYAEHSOPVZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl bromide and 4-fluorobenzaldehyde.

    Formation of Intermediate: The 3-fluorobenzyl bromide reacts with a suitable nucleophile to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with 4-fluorobenzaldehyde in the presence of a base to form the pyridazinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs. This can include the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to target proteins, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Fluorine’s electronegativity may enhance hydrogen bonding in target proteins.
  • Antiviral Activity : The methyl and benzyl groups in ’s compound improve hydrophobic interactions with viral proteases, suggesting that the 3-fluorobenzyl group in the target compound could similarly enhance antiviral potency .
  • Solubility : Simplistic analogs like 6-phenyl-pyridazin-3(2H)-one exhibit low aqueous solubility, which fluorination might mitigate by reducing crystallinity .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : Fluorination generally reduces LogP compared to chlorination, improving aqueous solubility. For example, 6-phenyl-pyridazin-3(2H)-one has LogP = 2.1, while fluorinated analogs may achieve LogP ≈ 1.5–2.5 .

Biological Activity

2-(3-Fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits structural features that suggest possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C18H15F2N3O, with a molecular weight of approximately 341.33 g/mol. The presence of fluorine atoms and a pyridazinone core contributes to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that pyridazine derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that pyridazine derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown significant growth inhibition percentages against various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC) .
  • Antimicrobial Properties : Pyridazines have been noted for their antimicrobial activities, with some derivatives exhibiting effective minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus . The dual-functionality as both antimicrobial and anticancer agents is particularly promising.

Anticancer Studies

A recent study evaluated a series of pyridazinone derivatives for their anticancer properties. Among these, certain compounds demonstrated significant growth inhibition against melanoma and prostate cancer cell lines, with growth inhibition percentages ranging from 62% to over 100% . Notably, the most potent compounds exhibited GI50 values in the low micromolar range (1.66–100 μM), indicating strong efficacy.

Antimicrobial Studies

The antimicrobial activity of pyridazine derivatives was assessed through MIC testing. Compounds related to this compound showed MIC values as low as 16 μg/mL against Staphylococcus aureus, highlighting their potential as effective antimicrobial agents .

Case Studies

Study Compound Target Activity IC50/MIC
Study ACompound 10hCancer CellsGrowth InhibitionGI50 = 1.66 μM
Study BCompound 8gS. aureusAntimicrobialMIC = 16 μg/mL
Study CCompound XVEGFR-2InhibitionIC50 = 60.70 nM

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and microbial resistance. Molecular docking studies suggest that these compounds can effectively bind to target enzymes such as VEGFR-2, influencing pathways critical for tumor growth and metastasis .

Q & A

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Target Identification : Chemoproteomics (e.g., affinity chromatography with biotinylated probes) .
  • Kinase Profiling : Broad-spectrum kinase assays (e.g., KINOMEscan) to identify inhibitory targets .
  • Molecular Dynamics : Simulations (AMBER/GROMACS) to study binding pocket interactions over time .

Structural and Computational Analysis

Q. Which computational tools predict the compound’s ADMET properties?

  • Methodological Answer :
  • ADMET Prediction : SwissADME for bioavailability, BOILED-Egg model for blood-brain barrier penetration .
  • Toxicity : ProTox-II for hepatotoxicity risk assessment .
  • Metabolism : CYP450 inhibition assays (e.g., fluorometric) complemented by StarDrop’s P450 module .

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